![molecular formula C21H26N2O8 B12274939 1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12274939.png)
1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-[4-[2-(1,3-Benzodioxol-5-il)etilcarbamoyloxy]-3,3-dimetil-2-oxobutanoyl]pirrolidina-2-carboxílico es un compuesto orgánico complejo con una estructura única que incluye una parte benzodioxol, un anillo pirrolidínico y varios grupos funcionales.
Métodos De Preparación
La síntesis del ácido 1-[4-[2-(1,3-Benzodioxol-5-il)etilcarbamoyloxy]-3,3-dimetil-2-oxobutanoyl]pirrolidina-2-carboxílico involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación de la parte benzodioxol: El anillo benzodioxol generalmente se sintetiza mediante la condensación de catecol con formaldehído.
Introducción del anillo pirrolidínico: El anillo pirrolidínico se puede introducir mediante una reacción de ciclización que involucra un precursor de amina apropiado.
Reacciones de acoplamiento: El compuesto final se forma a través de una serie de reacciones de acoplamiento, a menudo involucrando pasos de carbamoilación y esterificación.
Los métodos de producción industrial pueden incluir la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
El ácido 1-[4-[2-(1,3-Benzodioxol-5-il)etilcarbamoyloxy]-3,3-dimetil-2-oxobutanoyl]pirrolidina-2-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como hidruro de aluminio y litio, dando como resultado la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en varias posiciones de la molécula, dependiendo de los reactivos y las condiciones utilizadas.
Los reactivos y condiciones comunes para estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbono) y condiciones específicas de temperatura y presión.
Aplicaciones Científicas De Investigación
El ácido 1-[4-[2-(1,3-Benzodioxol-5-il)etilcarbamoyloxy]-3,3-dimetil-2-oxobutanoyl]pirrolidina-2-carboxílico tiene varias aplicaciones de investigación científica:
Ciencia de los materiales: La estructura única de este compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se utiliza en investigación para comprender sus interacciones con moléculas biológicas y sus posibles efectos en los procesos celulares.
Mecanismo De Acción
El mecanismo de acción del ácido 1-[4-[2-(1,3-Benzodioxol-5-il)etilcarbamoyloxy]-3,3-dimetil-2-oxobutanoyl]pirrolidina-2-carboxílico involucra su interacción con dianas moleculares específicas. Por ejemplo, en la investigación contra el cáncer, se ha demostrado que inhibe la polimerización de la tubulina, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . La parte benzodioxol es crucial para su afinidad de unión y especificidad hacia estas dianas.
Comparación Con Compuestos Similares
El ácido 1-[4-[2-(1,3-Benzodioxol-5-il)etilcarbamoyloxy]-3,3-dimetil-2-oxobutanoyl]pirrolidina-2-carboxílico se puede comparar con otros compuestos similares, como:
1-[5-(1,3-Benzodioxol-5-il)-1-oxo-2,4-pentadienil]pirrolidina: Este compuesto también contiene una parte benzodioxol y un anillo pirrolidínico, pero difiere en su estructura general y grupos funcionales.
N-[2-(1,3-Benzodioxol-5-il)etil]-1-[2-(1H-imidazol-1-il)-6-oxohexil]pirrolidina-2-carboxamida: Este compuesto tiene una estructura central similar, pero incluye grupos funcionales adicionales que pueden alterar sus propiedades químicas y actividad biológica.
Propiedades
Fórmula molecular |
C21H26N2O8 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
1-[4-[2-(1,3-benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,17(24)18(25)23-9-3-4-14(23)19(26)27)11-29-20(28)22-8-7-13-5-6-15-16(10-13)31-12-30-15/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3,(H,22,28)(H,26,27) |
Clave InChI |
WPAJHLKRZLSIKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)NCCC1=CC2=C(C=C1)OCO2)C(=O)C(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


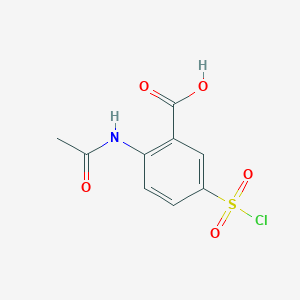
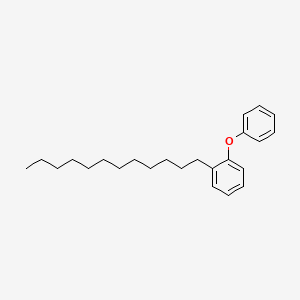
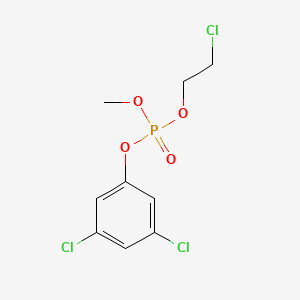
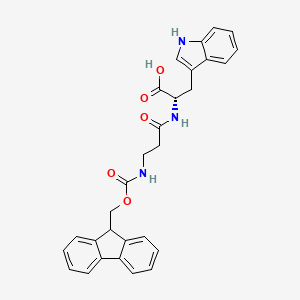
![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274885.png)
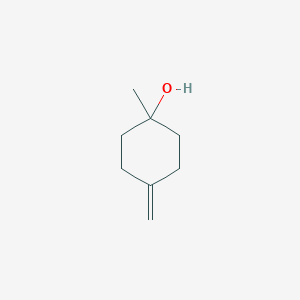
![4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B12274895.png)
![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)
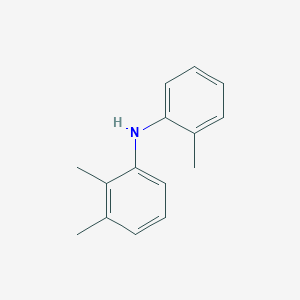
![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)
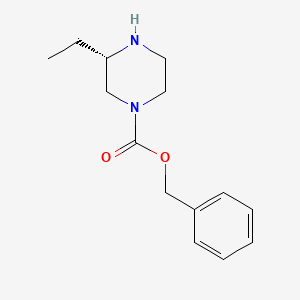
![[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12274937.png)
![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)
